p-Chlorophenyl dichlorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

p-Chlorophenyl dichlorophosphate serves as a versatile reagent in organic synthesis, particularly in the following areas:

- Coupling reactions: It acts as a key intermediate in various coupling reactions, including:

These coupling reactions play a crucial role in the synthesis of complex organic molecules with diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Nucleotide Chemistry

p-Chlorophenyl dichlorophosphate finds applications in nucleotide chemistry, particularly for:

p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula and a molar mass of 245.43 g/mol. It appears as a colorless to yellow liquid with a pungent odor and is classified as a corrosive substance. The compound is sensitive to moisture and reacts violently with water, releasing toxic gases such as hydrogen chloride . Its physical properties include a density of 1.508 g/mL at 25 °C and a boiling point of approximately 142 °C at reduced pressure .

p-Chlorophenyl dichlorophosphate is a suspected eye irritant and may cause skin irritation [5]. It is also suspected to be harmful if inhaled or swallowed [5]. Due to the presence of chlorine atoms, it may react with water to release hydrochloric acid fumes, which can further irritate the respiratory system [1].

Always consult Safety Data Sheets (SDS) before handling p-Chlorophenyl dichlorophosphate.

Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Data source:

- Sigma-Aldrich. 4-Chlorophenyl dichlorophosphate 99% [CAS No. 772-79-2].

- Abel, E. (1865). Researches on the action of phosphorus pentachloride on organic bodies. The Quarterly Journal of Science, 2, 15–32.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.

- Gerrard, W. M., Lappin, G. R., & Mann, F. G. (1962). Phosphoric esters and amides. Part I. Some diaryl phosphorodichloridates. Journal of the Chemical Society, 2386-2390.

- Santa Cruz Biotechnology. p-Chlorophenyl dichlorophosphate. [Refer to the Safety Data Sheet for specific

- Esterification: It facilitates the formation of thiol esters from carboxylic acids and thiols in the presence of pyridine .

- Halogenation: The compound can convert β-diketones to corresponding β-chloro-α,β-unsaturated ketones, often using lithium hydride as a base .

- Oxidation: It acts as an oxidizing agent in the Pfitzner-Moffatt oxidation, converting primary and secondary alcohols to aldehydes and ketones when combined with dimethyl sulfoxide .

- Dehydration and Cyclization: p-Chlorophenyl dichlorophosphate can induce dehydration and cyclization reactions, leading to the formation of complex cyclic compounds from simpler precursors .

p-Chlorophenyl dichlorophosphate can be synthesized through several methods:

- Reaction of Phosphorus Oxychloride: One common method involves reacting phosphorus oxychloride with anhydrous sodium p-chlorophenoxide. This reaction yields p-chlorophenyl dichlorophosphate along with sodium chloride as a byproduct .

- Direct Chlorination: Another synthesis route may involve chlorination processes that introduce chlorine atoms into the phenyl ring under controlled conditions.

These methods highlight its role as an intermediate in the synthesis of various organic compounds.

The primary applications of p-chlorophenyl dichlorophosphate include:

- Organic Synthesis: It serves as a reagent for esterification and chlorination reactions.

- Pharmaceuticals: The compound may be utilized in the synthesis of pharmaceutical intermediates due to its reactivity.

- Agricultural Chemicals: It can be involved in the production of agrochemicals, although specific applications are less documented.

Several compounds share structural or functional similarities with p-chlorophenyl dichlorophosphate. These include:

- Phenyl Dichlorophosphate: Similar in structure but lacks the chlorine substituent on the phenyl ring.

- Diethyl Phosphorochloridate: Contains ethyl groups instead of phenyl but exhibits similar reactivity patterns.

- Chloroacetyl Chloride: A reactive acyl chloride that can participate in similar esterification reactions but lacks phosphorus.

Comparison TableCompound Name Molecular Formula Unique Features p-Chlorophenyl Dichlorophosphate C6H4Cl3O2P Chlorinated phosphate with high reactivity Phenyl Dichlorophosphate C6H5Cl2O2P Lacks chlorine on phenyl ring; less reactive Diethyl Phosphorochloridate C4H10ClO2P Ethyl groups; used in different synthetic pathways Chloroacetyl Chloride C2HCl3O Acyl chloride; reactive but distinct functional group

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Chlorophenyl Dichlorophosphate | C6H4Cl3O2P | Chlorinated phosphate with high reactivity |

| Phenyl Dichlorophosphate | C6H5Cl2O2P | Lacks chlorine on phenyl ring; less reactive |

| Diethyl Phosphorochloridate | C4H10ClO2P | Ethyl groups; used in different synthetic pathways |

| Chloroacetyl Chloride | C2HCl3O | Acyl chloride; reactive but distinct functional group |

This comparison illustrates the unique position of p-chlorophenyl dichlorophosphate within its chemical family, emphasizing its specific applications and reactivity profile.

Molecular Formula and Nomenclature

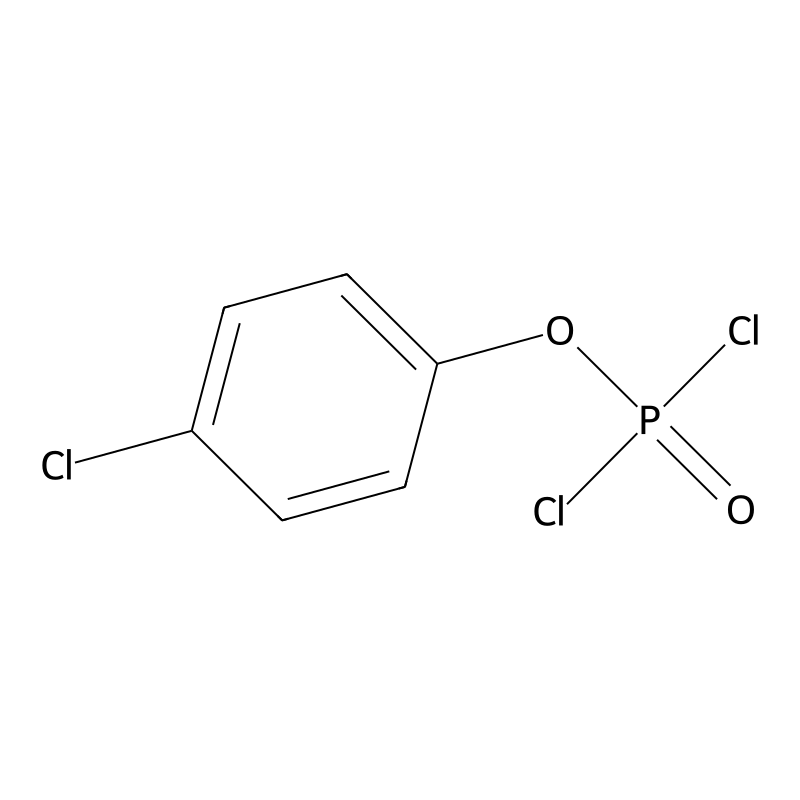

p-Chlorophenyl dichlorophosphate has the molecular formula C₆H₄Cl₃O₂P and a molecular weight of 245.43 g/mol. Its IUPAC name is 1-chloro-4-dichlorophosphoryloxybenzene, reflecting the substitution pattern of a chlorine atom on the phenyl ring and two chlorine atoms attached to the phosphoryl group.

Table 1: Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 772-79-2 | |

| EC Number | 212-254-1 | |

| SMILES | C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |

| InChI Key | CCZMQYGSXWZFKI-UHFFFAOYSA-N |

Structural Elucidation

The compound features a central phosphorus atom bonded to two chlorine atoms, one oxygen atom, and a p-chlorophenoxy group. X-ray crystallography and spectroscopic analyses (e.g., IR, NMR) confirm its tetrahedral geometry. The P=O stretching vibration in its IR spectrum appears at 1,280 cm⁻¹, while aromatic C-Cl vibrations are observed at 740 cm⁻¹.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive